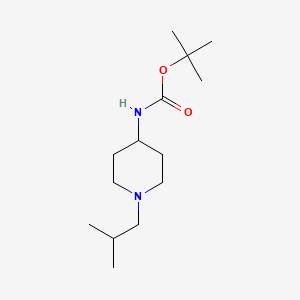
Methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound with a complex structure that includes a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of a suitable precursor with a tetrahydropyran derivative under controlled conditions. One common method involves the esterification of ®-2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In chemistry, ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate has potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and therapeutic interventions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
(S)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.
Methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: The racemic mixture of the compound, containing both ® and (S) enantiomers.
Ethyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the tetrahydropyran ring also distinguishes it from other similar compounds, providing unique chemical and physical properties.
特性
IUPAC Name |
methyl (2R)-2-hydroxy-3-(oxan-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTPEISICWRBNC-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
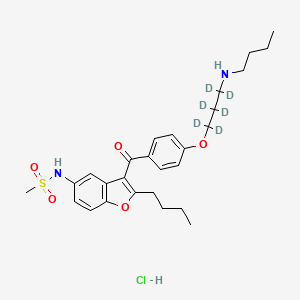
![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
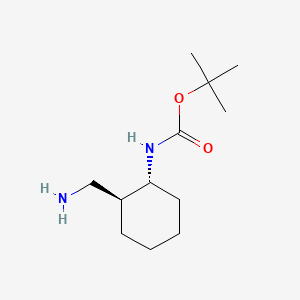
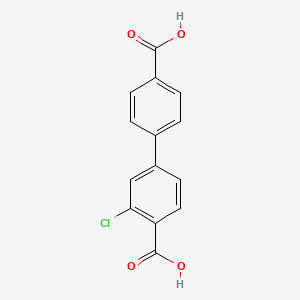
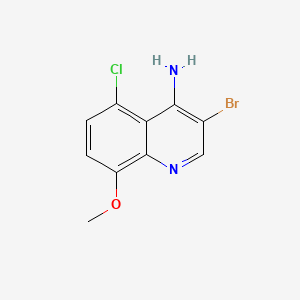
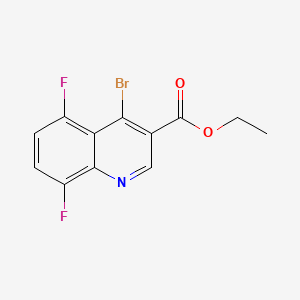
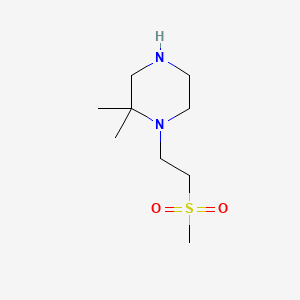

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)
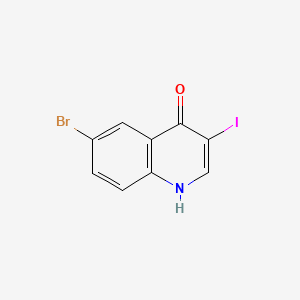
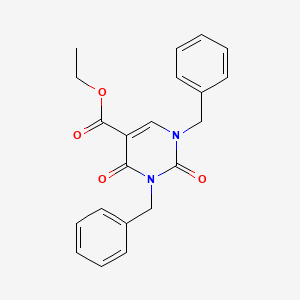
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)
